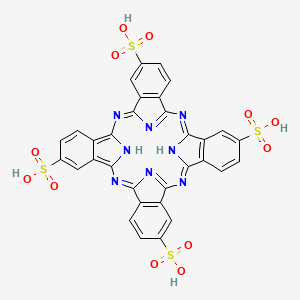![molecular formula C20H27NO3 B1460721 N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline CAS No. 1040691-08-4](/img/structure/B1460721.png)
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline
Overview
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.43 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOCCOC1=CC=CC=C1NCCOC2=C (C=CC=C2C)C . This notation provides a way to represent the structure using text, where each character or set of characters represents a particular atom or bond.Scientific Research Applications
Synthesis and Chemical Properties
One study involved the synthesis of N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives, which were assessed as water-soluble hydrogen donors for the photometric determination of hydrogen peroxide in the presence of peroxidase. These compounds demonstrated high absorbances at visible wavelengths in a pH range from weakly alkaline to fairly acidic, indicating their potential utility in analytical chemistry applications (Tamaoku et al., 1982).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical investigations were conducted on substituted N-phenoxyethylanilines, including derivatives similar to the compound . These studies provided insights into the vibrational, geometrical, and electronic properties of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in material science (Finazzi et al., 2003).
Polymer Chemistry and Material Science
Research on the synthesis of polyurethane cationomers incorporating anil groups revealed the possibility of intramolecular proton transfer in salicylideneanil structures. This study highlighted the potential of these compounds in creating polymeric films with fluorescent properties, suggesting applications in advanced material science and engineering (Buruianǎ et al., 2005).
Catalysis and Organic Reactions
A study on the reaction of dimethyl acetylenedicarboxylate with phenacylanilines, including derivatives similar to the compound , demonstrated the formation of pyrrole derivatives through Michael adducts. This research contributes to the field of organic synthesis, providing valuable knowledge on reaction mechanisms and potential synthetic pathways for complex organic molecules (Khetan et al., 1968).
properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-22-14-15-23-19-11-6-5-10-18(19)21-12-13-24-20-16(2)8-7-9-17(20)3/h5-11,21H,4,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWPAYBBVUKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1NCCOC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)



![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)

![5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1460650.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)

![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)


![7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1460658.png)
